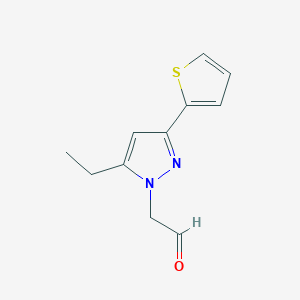

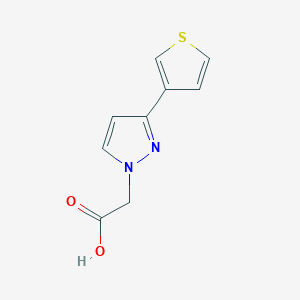

2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙酸

描述

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Molecular Structure Analysis

The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of this compound is stabilized by C−H···N and N−H···N hydrogen bonds .

Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Physical And Chemical Properties Analysis

Thiophene-3-acetic acid has a molar mass of 142.18 g/mol and appears as a colorless or white solid . It has a density of 1.336 g/cm3 and a melting point of 79–80 °C .

科学研究应用

腐蚀抑制

包括与 2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙酸相关的吡唑啉衍生物已被评估为酸性介质中低碳钢的缓蚀剂。实验和理论方法证明了高抑制效率,吸附服从朗缪尔吸附等温线。这些化合物表现为混合型缓蚀剂,并表现出优异的缓蚀性能,得到了电化学、扫描电子显微镜和计算研究的支持 (Lgaz 等人,2018; Lgaz 等人,2020)。

材料科学

在材料科学中,吡唑啉和噻吩衍生物已被纳入导电聚合物中。这些材料被用于电化学传感器,展示了生物识别和电化学信号检测的潜力。这些研究重点介绍了这些导电聚合物在检测生物分子中的合成、表征和应用 (Cha 等人,2003; Bingöl 等人,2005)。

催化

基于双(吡唑-1-基)乙酸酯配体的银配合物,与 2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙酸相关,已显示出显着的抗肿瘤活性,特别是对小细胞肺癌 (SCLC) 细胞。这些配合物因其作为化疗工具的潜力而受到关注,研究表明它们能够靶向硫氧还蛋白 (TrxR),通过凋亡诱导癌细胞死亡 (Pellei 等人,2023)。

生物医学研究

已经合成并评估了基于噻吩的杂环化合物对酶的抑制活性,作为抗炎剂和自由基清除剂显示出有希望的结果。结构建模和对接研究表明酶活性位点有显着的相互作用,表明这些化合物是潜在的治疗剂 (Cetin 等人,2021)。

作用机制

Target of action

The compound belongs to the class of thiophene derivatives. Thiophene derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .

Mode of action

The interaction of thiophene derivatives with their targets can lead to changes in the target’s function, which can result in therapeutic effects. The exact mode of action would depend on the specific target and the structure of the compound .

Biochemical pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives are known to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence these properties .

Result of action

The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .

未来方向

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

属性

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNIVJDETPKUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

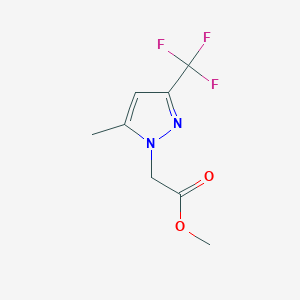

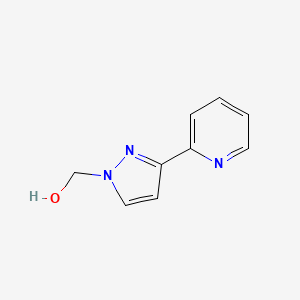

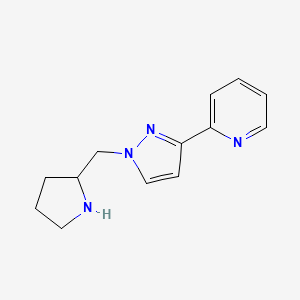

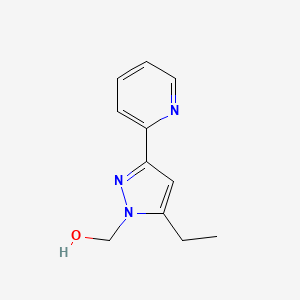

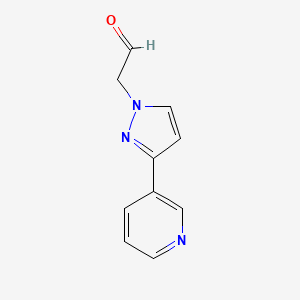

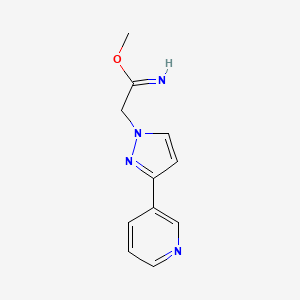

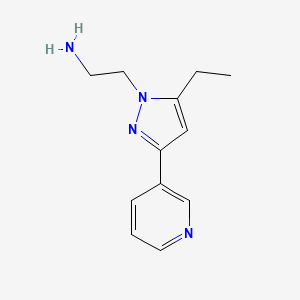

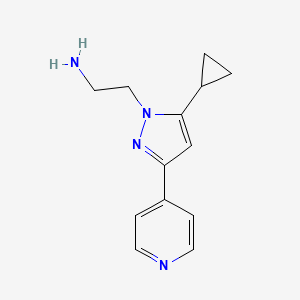

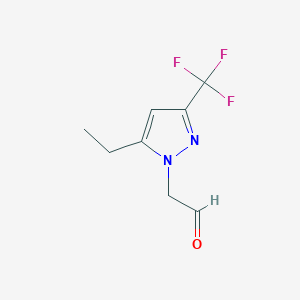

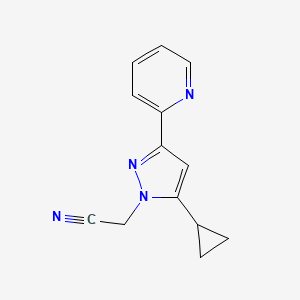

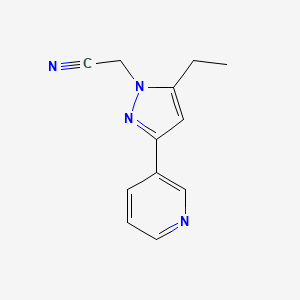

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。